(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid exhibits a well-defined architecture with the molecular formula Carbon₁₃Hydrogen₁₂BoronFluorineOxygen₃ and a molecular weight of 246.04 daltons. The compound features a phenylboronic acid moiety connected through an ether linkage to a 2-fluorobenzyl group, establishing a biaryl ether system with distinct electronic characteristics. The boronic acid functional group adopts its characteristic trigonal planar geometry around the boron center, with the two hydroxyl groups capable of forming intramolecular hydrogen bonds that stabilize specific conformational arrangements.
The structural complexity of this compound arises from the presence of multiple rotatable bonds, specifically four rotatable bonds that contribute to conformational flexibility. The ether linkage between the phenyl rings introduces a degree of rotational freedom, allowing for various spatial orientations of the aromatic systems. The fluorine substituent on the benzyl moiety introduces significant electronic effects due to its high electronegativity, creating an electron-withdrawing influence that affects the overall electronic distribution throughout the molecular framework.
Stereochemical analysis reveals that the compound possesses no chiral centers, resulting in a single enantiomeric form. However, the spatial arrangement of the aromatic rings can adopt different conformations due to rotation around the carbon-oxygen bonds in the ether linkage. The Simplified Molecular Input Line Entry System representation, B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O, clearly illustrates the connectivity pattern and confirms the para-substitution pattern on the phenylboronic acid ring.
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMQSLDBKPNEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655847 | |
| Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-78-0 | |
| Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
-
- Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: Sodium carbonate or potassium carbonate
- Solvent: N,N-dimethylformamide (DMF), 1,4-dioxane/water mixture
- Temperature: 90–110 °C
- Time: 1.5 to 12 hours
- Atmosphere: Inert (nitrogen) atmosphere
Procedure:
Aryl bromide or iodide precursor bearing the fluorobenzyl ether substituent is reacted with bis(pinacolato)diboron or directly with boronic acid derivatives under Pd(0) catalysis and base to form the desired boronic acid after workup.Yields and Purification:
Yields range from moderate to good (approximately 50–60%), with purification typically performed by column chromatography or preparative HPLC.
Nickel-Catalyzed Borylation
-
- Catalyst: Nickel(II) iodide
- Ligand: trans-2-aminocyclohexan-1-ol
- Base: Sodium hexamethyldisilazane
- Solvent: Isopropyl alcohol
- Temperature: 70 °C
- Atmosphere: Inert (nitrogen)
Procedure:
Nickel-catalyzed borylation of aryl halides with boronic acid reagents under mild conditions has been demonstrated, enabling the synthesis of fluorobenzyl-substituted phenyl boronic acids. The reaction mixture is subsequently treated with acid to isolate the boronic acid derivative.Yields:
Moderate yields are reported, with efficient conversion and relatively mild reaction conditions.
Data Table: Summary of Key Preparation Methods and Conditions
| Methodology | Catalyst/ Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Grignard Reagent + Borate Ester | Phenylmagnesium bromide + methylborate | Ether solvents | Low temp | Variable | Low | Classical method, low yield, sensitive |
| Lithium–Halogen Exchange + Borate | n-BuLi + trimethyl borate | THF or Ether | Low temp | Short | Moderate | Versatile, functional group tolerant |
| Pd(0)-Catalyzed Suzuki Coupling | Pd(PPh3)4 + Na2CO3 or K2CO3 | DMF, dioxane/water | 90–110 °C | 1.5–12 h | 50–60 | Common for fluorobenzyl ether derivatives |
| Ni(II)-Catalyzed Borylation | NiI2 + trans-2-aminocyclohexanol + NaHMDS | Isopropanol | 70 °C | Overnight | Moderate | Mild conditions, efficient for aryl halides |
| Direct Borylation via Ir/Rh Catalysts | Diboron reagents + Ir or Rh catalysts | Various | Mild | Variable | Moderate | Atom-economy method, less common for ethers |
Research Findings and Considerations
Functional Group Compatibility:
The fluorobenzyl ether moiety is sensitive to strong nucleophiles and bases; thus, milder conditions such as palladium or nickel catalysis under inert atmosphere are preferred to avoid decomposition or side reactions.Catalyst Selection:
Palladium catalysts with phosphine ligands are standard for Suzuki couplings, but nickel catalysis offers a cost-effective alternative with comparable efficiency.Reaction Optimization:
Reaction temperature, base strength, and solvent choice critically affect yields and purity. For instance, DMF and dioxane/water mixtures provide good solubility and reaction rates.Purification:
Products are typically purified by silica gel chromatography or preparative HPLC to achieve high purity necessary for medicinal chemistry applications.Emerging Techniques: Flow chemistry and direct C–H borylation are promising for scalable and atom-economical synthesis but require further adaptation for complex substituted boronic acids like this compound.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including (4-((2-fluorobenzyl)oxy)phenyl)boronic acid, are known for their potential as enzyme inhibitors. They can interact with proteases and kinases, making them valuable in the development of targeted cancer therapies. For instance, research indicates that certain boronic acids exhibit selective inhibition against specific cancer cell lines, which is critical for minimizing side effects while maximizing therapeutic efficacy .
Case Study: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that compounds similar to this compound effectively inhibited the activity of proteasomes involved in cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly influenced inhibitory potency .
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
The presence of a boronic acid functional group allows this compound to participate in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction is widely used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Table 1: Comparison of Boronic Acids in Suzuki Coupling
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| This compound | Structure | Effective for C-C bond formation; moderate bioactivity |
| 4-Bromophenylboronic Acid | Structure | Known for its use in Suzuki coupling; shows moderate bioactivity against certain cancer cell lines. |
| 3-Fluoro-4-(phenylmethoxy)phenylboronic Acid | Structure | Exhibits selective inhibition against specific kinases; used in targeted cancer therapies. |
Materials Science
Smart Materials and Sensors
Recent advancements have highlighted the use of boronic acids in developing smart materials that respond to environmental stimuli. The ability of this compound to form reversible covalent bonds with diols makes it suitable for applications in molecular recognition and sensor technology . These materials can be engineered for specific responses to changes in pH or temperature.
Case Study: Molecular Recognition
Research conducted at a leading university explored how boronic acids could be utilized in sensor applications for detecting glucose levels. The study demonstrated that incorporating this compound into polymer matrices resulted in enhanced sensitivity and selectivity for glucose detection compared to traditional methods .
Mechanism of Action
The mechanism of action of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets such as protein receptors and enzymes. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit or modulate the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acid Derivatives
Antiproliferative Activity and Solubility
A key study evaluated the antiproliferative effects of aryl boronic acids against cancer cell lines (Table 1). Notably:
- 6-Hydroxynaphthalen-2-yl boronic acid (1) exhibited an IC₅₀ of 0.1969 µM , while phenanthren-9-yl boronic acid (4) showed an IC₅₀ of 0.2251 µM .
- In contrast, [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (2) and pyren-1-yl boronic acid (3) precipitated in RPMI culture medium, rendering reliable in vitro assays unfeasible despite predictions of moderate water/lipid solubility .
This highlights the critical role of substituent bulk and aromaticity in solubility. The fluorobenzyl group in (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid may enhance solubility compared to polyaromatic analogs (e.g., pyren-1-yl boronic acid), though direct data for this compound are lacking.
Tubulin Polymerization Inhibition
Boronic acid-containing cis-stilbenes, such as 13c and 13d , demonstrated potent tubulin polymerization inhibition (IC₅₀ = 21–22 µM) and antiproliferative activity (IC₅₀ = 0.48–2.1 µM against B-16 and 1-87 cells) . These compounds mimic combretastatin A-4 but replace hydroxyl groups with boronic acid, enhancing target binding via boron-oxygen interactions. The position of boronic acid substitution (e.g., para vs. meta) significantly impacts activity, suggesting that the 2-fluorobenzyloxy group in this compound could similarly fine-tune interactions with biological targets.
Histone Deacetylase (HDAC) Inhibition
Two boronic acid derivatives, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and its positional isomer, showed HDAC inhibition at 1 µM, outperforming trichostatin A (1.5 µM) in suppressing appressorium formation in Magnaporthe oryzae . This underscores the importance of substituent flexibility and electronic effects; the 2-fluorobenzyl group in this compound may similarly influence electron density and steric hindrance, modulating enzyme binding.
Substituent Position and Electronic Effects
The fluorine position on the benzyl group critically affects properties. For example, (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid (4-fluoro analog) likely differs in dipole moment and acidity compared to the 2-fluoro derivative. Studies on phenyl boronic acid-diol complexes revealed that electronic effects (ρ = 2.1 for acidity) and steric/electrostatic destabilization govern complex stability . The 2-fluoro substituent may enhance acidity and reduce steric clashes compared to bulkier groups, improving target engagement.
Biological Activity
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-fluorobenzyl ether. This structural configuration enhances its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H12BFO3 |
| Molecular Weight | 247.04 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
| pKa | Typically around 8-9, indicating moderate acidity |
Target Proteins and Enzymes
The primary targets for this compound include:
- Enzymes : It inhibits enzymes associated with cancer and inflammatory diseases by binding to their active sites.
- Receptors : The compound interacts with disease-causing protein receptors, potentially altering their function and leading to therapeutic effects.
Mode of Action
The compound's mechanism involves:
- Binding : It binds to the active sites of target proteins, inhibiting their function.
- Disruption of Pathways : By inhibiting these proteins, it disrupts biochemical pathways that contribute to disease progression.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by targeting specific kinases involved in tumor growth. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens:
- Candida albicans : Moderate activity observed.
- Escherichia coli : Significant inhibition noted, with lower Minimum Inhibitory Concentration (MIC) values compared to standard treatments.
- Aspergillus niger : Higher activity against this fungus was also reported.
Case Studies
- Study on Anticancer Effects
- Antimicrobial Evaluation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid's reactivity with aryl halides. For example:
- React 4-hydroxyphenylboronic acid with 2-fluorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C .
- Purify via column chromatography and confirm yield using NMR (e.g., δ 8.07 ppm for aromatic protons in DMSO) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the fluorobenzyl moiety (δ ~7.3–7.8 ppm for aromatic protons; δ ~115–160 ppm for carbons) and the boronic acid group (broad peak at δ ~8–10 ppm for B-OH protons) .
- Mass Spectrometry : Confirm molecular weight using exact mass (observed: 246.08 Da; calculated: 246.08 Da) .
- FT-IR : Validate B-O (1340–1310 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹) stretches .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Organic Synthesis : As a building block for Suzuki couplings to create fluorinated biaryl structures .
- Materials Science : Functionalization of carbon dots for fluorescence-based glucose sensing (similar to phenylboronic acid derivatives in ) .
- Biological Probes : Nuclear-targeting tags for drug delivery (e.g., benzyl boronate derivatives in ) .
Advanced Research Questions
Q. How does the ortho-fluorine substituent influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effect : The fluorine atom reduces electron density on the benzyl ring, enhancing electrophilicity and directing cross-coupling reactions to meta/para positions.
- Stability : Fluorine increases hydrolytic stability of the boronic acid group compared to non-fluorinated analogs. Validate via comparative TGA or pH-dependent stability assays .
- Case Study : In 4-fluorophenylboronic acid derivatives, fluorine improves anticancer activity (IC₅₀ = 10 µM vs. 15 µM for non-fluorinated analogs) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting assays .
- Assay Optimization : Test under varying pH (boronic acids bind diols optimally at pH 8–10) and temperature conditions .
- Comparative Analysis : Reference structurally similar compounds (e.g., 4-fluorophenylboronic acid in ):
| Compound | Target | IC₅₀ (µM) | Activity |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Cancer-related proteins | 10.0 | Anticancer |
| Target compound (predicted) | Similar targets | ~10–12 | (Theoretical) |
Q. What strategies optimize reaction yields in fluorinated boronic acid syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) .
- Solvent Effects : Use anhydrous THF for moisture-sensitive reactions .
- Temperature Control : Gradual heating (60°C → 80°C) minimizes side reactions .
Q. How can this compound be integrated into electrochemical or optical sensors?
- Methodological Answer :
- Glucose Sensing : Immobilize on carbon dots via hydrothermal synthesis (76% yield achieved in phenylboronic acid analogs; detection range: 9–900 µM) .
- Conductance Studies : Measure single-molecule junction conductance under applied voltage (e.g., 100–200 mV) using 2D histograms .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
